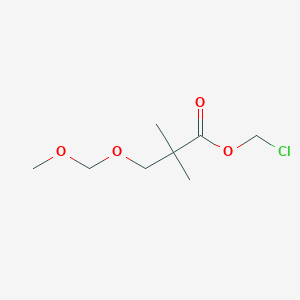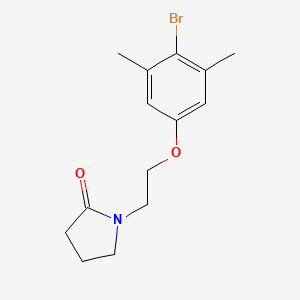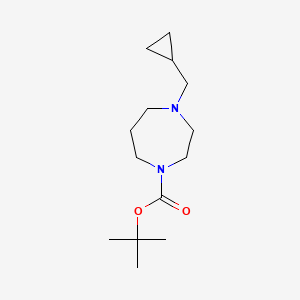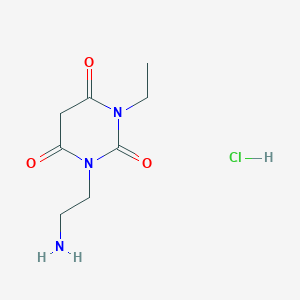
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde
Overview
Description
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde, also known as NTPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of nitrobenzaldehydes, which are known for their diverse biological activities. NTPB has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the prevention of the normal physiological functions of the enzyme, leading to the desired biological effects.
Biochemical and Physiological Effects:
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the development of drugs for the treatment of oxidative stress-related disorders such as cancer and cardiovascular diseases. 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has also been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde is its potent inhibitory activity against various enzymes, making it a promising candidate for drug development. However, the limitations of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde include its low solubility in water, which makes it difficult to administer in vivo. This limits its potential applications in animal studies and clinical trials.
Future Directions
There are several future directions for the research of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde. One potential area of research is the development of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde-based drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is the development of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde-based drugs for the treatment of oxidative stress-related disorders such as cancer and cardiovascular diseases. Additionally, further studies are needed to investigate the potential applications of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde in other areas such as anti-inflammatory therapy and enzyme inhibition.
Scientific Research Applications
2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)4-5-18-9-3-1-2-8(14(16)17)7(9)6-15/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKWHPYXKNSPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OCCC(F)(F)F)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)


![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)


![4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic acid benzyl ester](/img/structure/B1472106.png)
